5-(1-methoxyethyl)-1H-imidazole
Description
Historical Context of Imidazole (B134444) Heterocycle Research
The journey into the world of imidazole chemistry began in the 19th century. Although various imidazole derivatives had been discovered as early as the 1840s, the parent compound, imidazole, was first synthesized in 1858 by the German chemist Heinrich Debus. nih.gov He obtained the compound, which he named glyoxaline, from the reaction of glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia (B1221849). nih.gov This reaction, now known as the Debus synthesis, is still utilized for creating C-substituted imidazoles, albeit often with relatively low yields. nih.gov
The name "imidazole" was later coined in 1887 by Arthur Rudolf Hantzsch. nih.gov The fundamental structure of imidazole is a planar, five-membered ring that is aromatic, containing a sextet of π-electrons. nih.govtsijournals.com It is an amphoteric compound, meaning it can act as both an acid and a base. nih.govnih.gov This dual reactivity, along with its ability to engage in hydrogen bonding, contributes to its significance in biological systems and medicinal chemistry. tsijournals.com The imidazole ring is a core component of the essential amino acid histidine, the neurotransmitter histamine, and the purine (B94841) bases found in nucleic acids. nih.govpharmatutor.org
Significance of Substituted Imidazoles in Contemporary Chemical Research
Substituted imidazoles are a cornerstone of modern chemical research, with applications spanning from pharmaceuticals to materials science. The versatility of the imidazole ring allows for the introduction of various substituents at different positions, leading to a vast library of compounds with diverse properties and functions. ontosight.ainih.gov
In medicinal chemistry , imidazole derivatives are integral to a wide range of therapeutic agents. researchgate.net They are known to exhibit a broad spectrum of pharmacological activities, including:
Antifungal pharmatutor.org
Antibacterial nih.govpharmatutor.org
Anticancer nih.gov
Anti-inflammatory sciencescholar.us
Antiviral ontosight.ai
Antihypertensive researchgate.net
This wide array of biological activities stems from the ability of the imidazole scaffold to interact with various enzymes and receptors within the body. nih.gov The nitrogen atoms in the ring can act as hydrogen bond donors and acceptors, facilitating strong binding to biological targets. nih.gov
Beyond medicine, substituted imidazoles are crucial in materials science . They are used as building blocks for:
Ionic liquids pharmatutor.org
Functional polymers ontosight.ai
Dyes for solar cells ontosight.ai
Ligands in coordination chemistry ontosight.ai
The development of efficient synthetic methods for creating substituted imidazoles remains an active area of research. Classic methods like the Debus and Radziszewski syntheses are continuously being refined, and new catalytic systems are being developed to improve yields and regioselectivity. pharmatutor.org
Overview of Research Directions for 5-(1-methoxyethyl)-1H-imidazole
While extensive research exists for the broader class of substituted imidazoles, specific research on this compound is more limited. However, based on its structure and the known applications of similar compounds, several potential research directions can be outlined.
The compound is commercially available, indicating its utility as a building block in organic synthesis . bldpharm.com Its structure, featuring a reactive imidazole core and a chiral center in the methoxyethyl substituent, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of new pharmaceutical candidates. The stereochemistry of the (S)-enantiomer, 5-[(1S)-1-methoxyethyl]-1H-imidazole, is noted in chemical databases, suggesting potential for stereospecific synthesis and applications. nih.gov
Given the wide-ranging biological activities of substituted imidazoles, a primary research direction for this compound would be its screening for pharmacological activity . This would involve testing the compound against various biological targets to identify potential therapeutic applications, such as antimicrobial, anticancer, or anti-inflammatory properties. The specific methoxyethyl substituent could influence its pharmacokinetic properties and target-binding affinity.
Furthermore, the compound could be explored in the field of materials science . The imidazole moiety can be used to create novel ionic liquids or act as a ligand for the formation of metal-organic frameworks (MOFs). The methoxyethyl group could impart specific solubility or thermal properties to these materials.
Detailed below are some of the known properties of the closely related (S)-enantiomer.
| Property | Value |
|---|---|
| PubChem CID | 89980140 nih.gov |
| Molecular Formula | C6H10N2O nih.gov |
| Molecular Weight | 126.16 g/mol biosynth.com |
| InChI | InChI=1S/C6H10N2O/c1-5(9-2)6-3-7-4-8-6/h3-5H,1-2H3,(H,7,8)/t5-/m0/s1 nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5-(1-methoxyethyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(9-2)6-3-7-4-8-6/h3-5H,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWLXIUMXXHYAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CN1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 5 1 Methoxyethyl 1h Imidazole and Its Precursors
Foundation of Imidazole (B134444) Ring Synthesis Methodologies
The construction of the imidazole core can be achieved through various established name reactions and contemporary synthetic approaches. These methods offer different levels of substitution control and functional group tolerance.
Radziszewski Reaction and its Variants
First reported in 1882 by Bronisław Radziszewski, this reaction is a one-pot synthesis of 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). scribd.com The reaction is typically carried out in alcohol and, despite sometimes suffering from low yields and side reactions, it remains a useful method, particularly for imidazoles with a substituent at the 2-position. scribd.com The condensation of benzil (B1666583) with benzaldehyde (B42025) and ammonia in alcohol, for instance, gives a nearly quantitative yield of 2,4,5-triphenylimidazole (B1675074) (lophine). scribd.com
The mechanism is thought to proceed in two main stages. First, the 1,2-dicarbonyl compound condenses with ammonia to form a diimine intermediate. slideshare.netwikipedia.org This diimine then condenses with the aldehyde to form the imidazole ring after dehydration. slideshare.netwikipedia.orgyoutube.com
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Typical Conditions |
| 1,2-Dicarbonyl | Aldehyde | Ammonia | 2,4,5-Trisubstituted imidazole | Alcoholic solvent, heating |
| Glyoxal (B1671930) | Formaldehyde (B43269) | Ammonia | Imidazole | Alcohol, heating |
| Benzil | Benzaldehyde | Ammonia | 2,4,5-Triphenylimidazole | Ethanol, reflux |
This table represents typical reactants and conditions for the Radziszewski reaction.
Variants of the Radziszewski reaction have been developed to improve yields and expand its scope. Using primary amines in place of one equivalent of ammonia can lead to the formation of N1-substituted imidazoles. scribd.comwikipedia.org
Debus Synthesis Applications
The Debus synthesis, first reported by Heinrich Debus in 1858, is a multicomponent reaction that synthesizes imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orgpharmaguideline.com This method is often considered a precursor to the more general Radziszewski reaction. pharmaguideline.com The original synthesis produced imidazole (initially named glyoxaline) from glyoxal, formaldehyde, and ammonia. pharmaguideline.com
The reaction is commercially used for the production of several imidazole derivatives. wikipedia.orgscribd.com The mechanism, similar to the Radziszewski reaction, involves the initial formation of a diimine from the dicarbonyl compound and ammonia, which then reacts with the aldehyde. slideshare.net The process is a prime example of a multicomponent reaction, where three or more starting materials react to form a product that incorporates portions of all the reactants. wikipedia.org
Recent advancements have focused on the use of various catalysts to improve the efficiency of the Debus-Radziszewski synthesis. These include the use of acidic catalysts and microwave irradiation to reduce reaction times and increase yields. acs.org
Van Leusen Imidazole Synthesis and Adaptations
The Van Leusen imidazole synthesis is a powerful method for preparing 1,4,5-trisubstituted imidazoles. The reaction involves the base-induced cycloaddition of tosylmethyl isocyanide (TosMIC) to an aldimine. organic-chemistry.orgnih.gov The aldimine is often generated in situ from an aldehyde and a primary amine, making it a versatile three-component reaction. organic-chemistry.orgnih.gov
The mechanism is driven by the unique properties of TosMIC, which has a reactive isocyanide carbon, an acidic methylene (B1212753) group, and a tosyl group that acts as a good leaving group. organic-chemistry.orgnih.gov The reaction proceeds through the following steps:
Base-induced deprotonation of TosMIC. wikipedia.org
Nucleophilic attack of the TosMIC anion on the imine carbon. wikipedia.org
A 5-endo-dig cyclization to form a 4-tosyl-2-imidazoline intermediate. nih.govwikipedia.org
Elimination of p-toluenesulfinic acid to yield the aromatic imidazole ring. nih.gov
| Reactant 1 | Reactant 2 | Reagent | Product | Typical Conditions |
| Aldehyde | Primary Amine | TosMIC | 1,4,5-Trisubstituted imidazole | Base (e.g., K2CO3), alcohol solvent, heating |
| Aldimine | TosMIC | 1,5-Disubstituted imidazole | Base, alcohol solvent, heating |
This table represents typical reactants and conditions for the Van Leusen imidazole synthesis.
Adaptations of the Van Leusen synthesis have expanded its utility. For example, the use of aryl-substituted TosMIC reagents allows for further diversification of the resulting imidazole products. tsijournals.com The reaction has been widely applied in medicinal chemistry for the synthesis of complex, biologically active imidazole-containing molecules. nih.govtsijournals.com
Contemporary Cycloaddition Approaches
Modern synthetic chemistry has introduced a variety of cycloaddition reactions for the construction of the imidazole ring, often offering high regioselectivity and milder reaction conditions. These methods typically involve the reaction of a 1,3-dipole with a dipolarophile.
One such approach is the [3+2] cycloaddition of azomethine ylides with nitriles. For instance, the reaction of an azomethine ylide precursor with various benzonitriles in the presence of a catalytic amount of trifluoroacetic acid (TFA) can produce imidazolines, which can then be oxidized to the corresponding imidazoles.
Another contemporary strategy involves metal-catalyzed cycloadditions. Copper-catalyzed [3+2] cycloaddition reactions have been described for the synthesis of multisubstituted imidazoles. organic-chemistry.org These reactions often exhibit high regioselectivity and can be performed under relatively mild conditions. Similarly, rhodium-catalyzed reactions of 1-sulfonyl triazoles with nitriles provide a route to imidazoles through a rhodium iminocarbenoid intermediate.
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have also been adapted for imidazole synthesis. wikipedia.orglibretexts.orgorganic-chemistry.org These methods typically involve the coupling of a terminal alkyne with an aryl or vinyl halide, followed by a cyclization step to form the imidazole ring. wikipedia.orglibretexts.orgorganic-chemistry.org
Specific Synthetic Pathways to the 5-(1-methoxyethyl) Moiety
While the foundational methods provide a framework for constructing the imidazole ring, the synthesis of 5-(1-methoxyethyl)-1H-imidazole requires specific strategies to introduce the 1-methoxyethyl side chain at the C5 position. This can be achieved either by incorporating the side chain into one of the starting materials for the ring-forming reaction or by attaching it to a pre-formed imidazole ring.
Installation of the 1-methoxyethyl Side Chain
A plausible and direct approach to synthesize this compound is through a modification of the Debus-Radziszewski reaction. This would involve the three-component condensation of glyoxal, ammonia, and 2-methoxypropanal (B1605373). nih.gov The 2-methoxypropanal would provide the 1-methoxyethyl group at what will become the C5 position of the imidazole ring. 2-Methoxypropanal is a known compound and can be prepared from commercially available starting materials. nih.govncert.nic.in
Proposed Synthesis via a Debus-Radziszewski Approach:
| Reactant 1 | Reactant 2 | Reactant 3 | Proposed Product |
| Glyoxal | 2-Methoxypropanal | Ammonia | This compound |
This table outlines a proposed synthetic route to the target compound.
Alternatively, the 1-methoxyethyl side chain could be installed on a pre-functionalized imidazole ring. One such strategy would involve the use of organometallic reagents. wikipedia.orglibretexts.orgyoutube.com For example, a 5-haloimidazole, such as 5-bromoimidazole, could be subjected to a lithium-halogen exchange to generate a 5-lithioimidazole intermediate. wikipedia.orgorganicchemistrydata.org This highly nucleophilic species could then be reacted with an appropriate electrophile, such as 1-chloroethyl methyl ether, to form the desired product. Care must be taken in such approaches due to the acidic N-H proton of the imidazole ring, which would need to be protected or a stoichiometric amount of the organolithium reagent would be consumed in its deprotonation. libretexts.orgchemicalforums.com
Another potential route involves a Grignard reaction. mnstate.edulibretexts.orguni-muenchen.deresearchgate.net A Grignard reagent could be prepared from a protected 5-bromoimidazole, which could then react with a suitable electrophile. However, the formation of Grignard reagents in the presence of the imidazole ring can be problematic due to the acidity of the N-H bond and potential coordination of the nitrogen atoms to the magnesium center. chemicalforums.com
Stereoselective Synthesis of the Chiral Center
The synthesis of imidazoles bearing a chiral center, such as the one present in this compound, is a critical challenge for applications requiring enantiopure compounds. Asymmetric synthesis is key to achieving high enantioselectivity. For instance, the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been accomplished through asymmetric multicomponent reactions using a chiral phosphoric acid catalyst, yielding products with high enantioselectivity. nih.gov Another approach involves the Mitsunobu alkylation of imidazoles with optically pure secondary benzylic alcohols, followed by a palladium-catalyzed cyclization, which provides access to fused heterocycles with a defined stereocenter adjacent to a nitrogen atom. nih.gov
However, no specific examples or methodologies were found in the searched literature for the stereoselective synthesis of the 1-methoxyethyl group at the C5 position of the imidazole ring.
Regioselective Functionalization of the Imidazole Core for this compound Assembly
Achieving regioselectivity in the functionalization of the imidazole ring is crucial for the synthesis of specifically substituted products like this compound. The C5 position of the imidazole ring can be selectively functionalized through various methods. Palladium-catalyzed C-H alkenylation of both C2-substituted and unsubstituted imidazoles has been shown to achieve high C5 selectivity. nih.gov Similarly, direct C-H arylation at the C5 position of 1-substituted imidazoles can be performed using palladium catalysts. tcichemicals.com
The electronic nature of substituents on the imidazole ring can significantly influence the regioselectivity of reactions. rsc.org For instance, photocatalyzed dearomative cycloadditions have shown that the highest spin density in the excited state of some imidazole derivatives is localized at the C5-position, directing reactions to this site. acs.org Despite these powerful methods for C5-functionalization, no literature was identified that describes the introduction of a 1-methoxyethyl group at this position to synthesize the target molecule.
Catalytic Methods in this compound Synthesis
Catalysis is central to modern, efficient chemical synthesis, offering pathways to products with high yield and selectivity under mild conditions.
Metal-Catalyzed Reactions
Transition metal catalysis is a cornerstone of imidazole synthesis and functionalization. Palladium catalysts are widely used for cross-coupling reactions to form C-C and C-N bonds at various positions on the imidazole ring. rsc.orggoogle.comacs.orgacs.org For example, palladium complexes with specific ligands can catalyze the direct arylation of simple azoles at the C5 position. tcichemicals.com Other metals like copper, organic-chemistry.org rhodium, rsc.org and ruthenium nih.gov have also been employed to catalyze the synthesis and functionalization of a variety of imidazole and fused-imidazole structures. These methods include multicomponent reactions, google.com annulations, organic-chemistry.org and direct C-H functionalizations. nih.govnih.gov However, the application of these metal-catalyzed reactions for the specific synthesis of this compound is not reported in the surveyed literature.
Application of Ionic Liquids in Synthesis
Ionic liquids (ILs) are increasingly used in organic synthesis as environmentally benign solvents and catalysts. mst.edunih.gov Imidazolium-based ionic liquids are particularly common and have been used in the synthesis of other ionic liquids and as catalysts in various organic transformations. mst.edursc.orgnih.gov While the synthesis of imidazolium (B1220033) salts and their application as catalysts is well-established, nih.govrsc.orgrsc.org their specific use as a medium or catalyst for the synthesis of this compound has not been documented in the available research.
Reaction Mechanisms and Kinetics in 5 1 Methoxyethyl 1h Imidazole Chemistry
Elucidation of Imidazole (B134444) Ring Formation Mechanisms
The most probable route for the synthesis of the 5-(1-methoxyethyl)-1H-imidazole core is the Debus-Radziszewski imidazole synthesis. This multicomponent reaction is a cornerstone of imidazole chemistry, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgscribd.comwikiwand.comirjmets.com For the specific synthesis of this compound, the likely precursors would be glyoxal (B1671930), 2-methoxypropanal (B1605373), and two equivalents of ammonia.
The reaction mechanism, while not definitively established in all cases, is generally accepted to proceed in two main stages. wikipedia.orgwikiwand.com
Formation of a Diimine Intermediate: In the initial step, the 1,2-dicarbonyl compound (glyoxal) reacts with two molecules of ammonia. This condensation reaction forms a diimine intermediate.
Condensation and Cyclization: The diimine intermediate then condenses with the aldehyde (2-methoxypropanal). This is followed by a cyclization and subsequent dehydration (loss of a water molecule) to yield the aromatic imidazole ring, resulting in the final product, this compound.
A proposed mechanistic pathway is outlined below:
Step 1: Nucleophilic attack of ammonia on the carbonyl carbons of glyoxal, followed by dehydration, leads to the formation of a diimine.
Step 2: The diimine then reacts with 2-methoxypropanal. One of the imine nitrogen atoms acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.
Step 3: An intramolecular cyclization occurs, where the other imine nitrogen attacks the carbon atom of the newly formed C-N bond.
Step 4: A final dehydration step results in the formation of the stable, aromatic imidazole ring.
The regiochemistry, which places the 1-methoxyethyl group at the 5-position, is determined by the condensation of the diimine with the specific aldehyde, 2-methoxypropanal. The use of unsymmetrical dicarbonyl compounds can lead to regioisomeric products, a factor that can be influenced by the reaction conditions and the nature of the reactants. nih.gov
Table 1: Proposed Reaction Conditions for Debus-Radziszewski Synthesis of this compound
| Parameter | Condition | Rationale |
| Reactants | Glyoxal, 2-Methoxypropanal, Ammonium Acetate (B1210297) | Standard components for Debus-Radziszewski synthesis to yield the target structure. Ammonium acetate serves as the ammonia source. |
| Solvent | Ethanol or Acetic Acid | Common solvents that facilitate the dissolution of reactants and support the reaction mechanism. ijprajournal.com |
| Catalyst | None (thermal) or Lewis/Brønsted acids | The reaction can proceed thermally, but catalysts like lactic acid or various metal salts can improve yields and reaction rates. ijprajournal.com |
| Temperature | Reflux | Elevated temperatures are typically required to drive the condensation and dehydration steps to completion. |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | To prevent side reactions, particularly oxidation of the aldehyde. |
Mechanistic Investigations of Side Chain Transformations
Beyond its de novo synthesis, the 1-methoxyethyl side chain on the imidazole ring can also be conceptualized through transformations of a pre-existing imidazole core. A plausible route involves the modification of a related imidazole derivative, such as 5-(1-hydroxyethyl)-1H-imidazole.
This transformation would likely proceed via an O-alkylation (etherification) reaction. A classic method for such a transformation is the Williamson ether synthesis. The mechanism involves two key steps:
Deprotonation: The hydroxyl group on the ethyl side chain of 5-(1-hydroxyethyl)-1H-imidazole is deprotonated by a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide.
Nucleophilic Substitution: The resulting alkoxide then acts as a nucleophile, attacking a methylating agent (e.g., methyl iodide, CH₃I) in an Sₙ2 reaction. This displaces the iodide leaving group and forms the desired ether linkage, yielding this compound.
It is crucial to select a base that is strong enough to deprotonate the alcoholic hydroxyl group but not the N-H of the imidazole ring, or to use protecting group strategies if competitive N-alkylation becomes a significant side reaction. The synthesis of various imidazole-derived alkyl and aryl ethers has been successfully demonstrated using similar principles. nih.gov
Kinetic Studies of Key Synthetic Steps
The kinetics of multicomponent reactions like the Debus-Radziszewski synthesis are inherently complex due to the multiple elementary steps involved. A full kinetic analysis would require monitoring the concentration of reactants, intermediates, and products over time, which is challenging. However, general principles of chemical kinetics can be applied to understand the reaction's progress.
The initial condensation of glyoxal with ammonia to form the diimine.
The condensation of the diimine with 2-methoxypropanal.
The final intramolecular cyclization and dehydration to form the aromatic ring.
Table 2: Hypothetical Kinetic Parameters for Elementary Steps in Imidazole Formation
| Step Number | Reaction Step | Hypothetical Rate Constant (k) | Plausible Rate-Determining Step? |
| 1 | Diimine Formation (Glyoxal + 2 NH₃) | k₁ (slow) | Yes |
| 2 | Diimine-Aldehyde Condensation | k₂ (fast) | No |
| 3 | Intramolecular Cyclization | k₃ (moderate) | Possible |
| 4 | Dehydration/Aromatization | k₄ (fast) | No |
This table is for illustrative purposes to explain the concept of a rate-determining step. Actual rate constants would need to be determined experimentally.
Spectroscopic Characterization and Structural Elucidation of 5 1 Methoxyethyl 1h Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 5-(1-methoxyethyl)-1H-imidazole, both ¹H and ¹³C NMR are invaluable in assigning the positions of protons and carbon atoms, respectively.
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the imidazole (B134444) ring and the methoxyethyl substituent. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The imidazole ring protons, H-2 and H-4, are anticipated to appear as singlets, with the H-2 proton typically resonating further downfield due to the deshielding effect of the two adjacent nitrogen atoms. The NH proton of the imidazole ring will likely present as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.
The 1-methoxyethyl group will show a quartet for the methine proton (CH) coupled to the three methyl protons, a doublet for the methyl protons (CH₃) coupled to the methine proton, and a singlet for the methoxy (B1213986) (OCH₃) protons.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | 10.0 - 12.0 | br s | - |
| H-2 | 7.8 - 8.2 | s | - |
| H-4 | 7.0 - 7.4 | s | - |
| -CH(OCH₃)CH₃ | 4.2 - 4.6 | q | ~6.5 - 7.0 |
| -OCH₃ | 3.2 - 3.5 | s | - |
| -CH(OCH₃)CH₃ | 1.4 - 1.6 | d | ~6.5 - 7.0 |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the imidazole ring are expected to resonate in the aromatic region, with C-2 appearing at the lowest field. The carbons of the methoxyethyl group will be found in the aliphatic region. The fast tautomerization of the N-H proton in the imidazole ring can sometimes lead to the broadening or coalescence of the C-4 and C-5 signals in solution-state NMR. mdpi.com
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 135 - 140 |
| C-5 | 128 - 133 |
| C-4 | 115 - 120 |
| -CH(OCH₃)CH₃ | 70 - 75 |
| -OCH₃ | 55 - 60 |
| -CH(OCH₃)CH₃ | 20 - 25 |
Advanced NMR Techniques (e.g., 2D NMR)
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental. An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. An HMBC experiment would reveal long-range (2-3 bond) correlations between protons and carbons, which is particularly useful for confirming the connectivity between the methoxyethyl substituent and the imidazole ring. For instance, correlations between the methine proton of the ethyl group and the C-4 and C-5 carbons of the imidazole ring would definitively establish the substitution pattern.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₆H₁₀N₂O), the molecular weight is 126.16 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 126. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Key fragmentation pathways could include:
Loss of a methoxy radical (•OCH₃) to give a fragment at m/z 95.
Loss of an ethyl group to give a fragment at m/z 97.
Cleavage of the C-C bond in the side chain, leading to various smaller fragments.
Fragmentation of the imidazole ring itself, which is generally more stable.
The presence of hydrophobic substituents on the imidazole ring has been shown to improve charge reduction and gas-phase stability in native mass spectrometry. acs.orgnih.govnih.govacs.org
Predicted Mass Spectrometry Data:
| m/z | Proposed Fragment |
| 126 | [M]⁺ |
| 111 | [M - CH₃]⁺ |
| 95 | [M - OCH₃]⁺ |
| 81 | [M - CH(OCH₃)]⁺ |
| 68 | [C₃H₄N₂]⁺ (Imidazole ring) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as C=C and C-N stretching vibrations within the imidazole ring. The C-O stretching of the methoxy group is also a key diagnostic peak.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3150 - 3000 | N-H Stretch | Imidazole N-H |
| 3000 - 2850 | C-H Stretch | Aliphatic C-H |
| ~1670 | C=N Stretch | Imidazole Ring |
| ~1500 | C=C Stretch | Imidazole Ring |
| 1275 - 1000 | C-O Stretch | Methoxy Ether |
| ~1100 | C-N Stretch | Imidazole Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Imidazole and its derivatives typically exhibit absorption bands in the UV region. The absorption is due to π → π* transitions of the conjugated system within the imidazole ring. nih.govusc.edu
For this compound, it is anticipated to show a strong absorption maximum (λ_max) in the range of 210-230 nm. The exact position and intensity of the absorption can be influenced by the solvent and the nature of the substituent. The presence of the methoxyethyl group is not expected to cause a significant shift in the absorption maximum compared to simple alkyl-substituted imidazoles. Some studies on imidazole derivatives show absorption bands around 290 nm and 380 nm. nih.gov
Predicted UV-Vis Absorption Data:
| Solvent | Predicted λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| Ethanol/Methanol | ~215 | > 10,000 |
Computational and Theoretical Investigations of 5 1 Methoxyethyl 1h Imidazole
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties of heterocyclic compounds like 5-(1-methoxyethyl)-1H-imidazole.
Geometry optimization is a fundamental DFT application that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.
The process typically employs a specific functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or higher, to solve the electronic structure equations. nih.govnih.gov The optimization of the starting geometry, which can be generated from the molecule's crystal structure if available, continues until a local energy minimum is reached, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation. nih.gov
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data)
This table illustrates the type of data generated from a DFT geometry optimization. Actual values would be derived from specific DFT calculations.
| Parameter | Bond/Atoms Involved | Calculated Value |
| Bond Length | C4-C5 | ~1.38 Å |
| Bond Length | C5-C(ethyl) | ~1.51 Å |
| Bond Length | C(ethyl)-O | ~1.43 Å |
| Bond Angle | N1-C5-C4 | ~107° |
| Bond Angle | C4-C5-C(ethyl) | ~128° |
| Dihedral Angle | C4-C5-C(ethyl)-O | Variable (Conformational) |
The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. irjweb.com
A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more polarizable and prone to chemical reactions. nih.gov DFT calculations, often using the B3LYP functional, are employed to determine the energies of these orbitals. irjweb.com The analysis reveals how charge transfer interactions occur within the molecule. nih.gov For imidazole (B134444) derivatives, the HOMO is often distributed over the electron-rich imidazole ring, while the LUMO's location can vary depending on the substituents. irjweb.comresearchgate.net
Table 2: Illustrative Frontier Orbital Properties for this compound (Hypothetical Data)
| Property | Calculated Value (eV) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
DFT calculations can accurately predict spectroscopic properties, which is invaluable for interpreting experimental data.
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule in its optimized geometry. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. Comparing the calculated vibrational wavenumbers with experimental FT-IR spectra helps in the assignment of spectral bands to specific molecular vibrations. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These theoretical predictions are instrumental in assigning the signals observed in experimental NMR spectra to the corresponding nuclei in the molecule's structure. nih.gov Calculations can be performed in the gas phase or by incorporating solvent models to better match experimental conditions. researchgate.net
Table 3: Illustrative Predicted ¹H NMR Chemical Shifts for this compound (Hypothetical Data)
| Proton | Predicted Chemical Shift (δ, ppm) |
| H (on N1) | ~12.0 |
| H (on C2) | ~7.6 |
| H (on C4) | ~7.0 |
| CH (ethyl) | ~4.5 |
| OCH₃ | ~3.3 |
| CH₃ (ethyl) | ~1.5 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic aqueous solution) and calculating the atomic trajectories by solving Newton's equations of motion.
Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
The process involves placing the 3D structure of the ligand into the binding site of a receptor. An algorithm then samples a large number of possible conformations and orientations of the ligand within the site, and a scoring function estimates the binding affinity for each pose. researchgate.net Studies on other imidazole derivatives have used docking to predict interactions with protein targets like tyrosine kinase or peroxiredoxin. researchgate.net Such studies for this compound would identify key interactions, such as hydrogen bonds and hydrophobic contacts, and predict its potential as an inhibitor or modulator of specific biological pathways. nih.gov
Cheminformatics Approaches for Compound Analysis
Cheminformatics applies informatic methods to solve chemical problems. researchgate.net For this compound, cheminformatics tools can be used to analyze its physicochemical properties and predict its pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). researchgate.net
By analyzing the molecular structure, various properties can be calculated, such as molecular weight, LogP (a measure of lipophilicity), hydrogen bond donor and acceptor counts, and polar surface area. nih.gov These descriptors are used in models, like Lipinski's Rule of Five, to predict a compound's potential "drug-likeness" and oral bioavailability. nih.gov ADMET prediction models can further estimate properties like aqueous solubility, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. researchgate.net
In Silico Profiling for Potential Bioactivities
Anticancer Activity:
Computational studies have frequently identified imidazole derivatives as potential anticancer agents. For instance, a series of imidazole-derived alkyl and aryl ethers were investigated for their binding affinities to various cancer-related protein targets, including EGFR, VEGFR2, FGFR1, and HSP90. nih.govnih.govacs.org Molecular docking simulations of these compounds revealed favorable binding energies, suggesting their potential as inhibitors of these key signaling proteins involved in tumor growth and proliferation. In one study, certain imidazole derivatives showed cytotoxic effects on colon and brain tumor cell lines. nih.govnih.gov
Antimicrobial Activity:
The imidazole scaffold is a common feature in many antimicrobial drugs. In silico screening of imidazole derivatives has been employed to identify new potential antibacterial and antifungal agents. espublisher.com For example, molecular docking studies have been used to evaluate the interaction of imidazole compounds with bacterial enzymes such as L-glutamine: D-fructose-6-phosphate amidotransferase [GlcN-6-P], which is crucial for bacterial cell wall synthesis. researchgate.net The results of these studies, showing low binding energies and good affinity for the active site, suggest that imidazole derivatives could act as effective inhibitors of this enzyme. researchgate.net Another study focused on the potential of imidazole derivatives to target Staphylococcus aureus Pyruvate carboxylase (SaPC). espublisher.com
Anti-inflammatory Activity:
Computational methods have also been applied to explore the anti-inflammatory potential of imidazole derivatives. One study focused on the design of novel imidazole derivatives as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory cascade. acs.org Molecular docking and ADME studies were performed on a series of N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives, with some compounds showing high docking scores, indicating a strong potential for anti-inflammatory activity. acs.org
Antiviral Activity:
More recently, with the emergence of new viral threats, in silico approaches have been utilized to screen for potential antiviral agents. Several studies have investigated the inhibitory potential of imidazole derivatives against SARS-CoV-2 targets, such as the main protease (Mpro), spike protein (Spro), and RNA-dependent RNA polymerase (RdRp). consensus.appmdpi.comnih.gov These computational analyses have identified imidazole compounds with high binding affinities for these viral proteins, suggesting they could be developed as antiviral therapeutics. consensus.appmdpi.comnih.gov
The following tables summarize the findings from various in silico studies on different imidazole derivatives, providing an overview of the predicted bioactivities and the computational methods used.
| Research Area | Target/Organism | Computational Method | Key Findings | Reference |
| Anticancer | EGFR, VEGFR2, FGFR1, HSP90 | Molecular Docking, ADME analysis | Imidazole-derived ethers show potential as inhibitors of cancer-related proteins. | nih.govnih.govacs.org |
| Antimicrobial | Staphylococcus aureus Pyruvate carboxylase (SaPC) | QSAR, Pharmacophore Modeling, Molecular Docking | Identification of a promising imidazole derivative with potential antibacterial activity. | espublisher.com |
| Antimicrobial | L-glutamine: D-fructose-6-phosphate amidotransferase [GlcN-6-P] | Molecular Docking | Imidazole derivatives show good affinity for the active site of the bacterial enzyme. | researchgate.net |
| Anti-inflammatory | p38 MAP Kinase | Molecular Docking, ADME analysis | N-substituted imidazole derivatives identified as potential anti-inflammatory agents. | acs.org |
| Antiviral | SARS-CoV-2 Mpro, Spro, RdRp | Molecular Docking | Imidazole derivatives show high binding affinities to key viral proteins. | consensus.appmdpi.comnih.gov |
Design, Synthesis, and Structural Modifications of 5 1 Methoxyethyl 1h Imidazole Analogues and Derivatives
Strategic Derivatization of the Imidazole (B134444) Nitrogen Atoms (N1, N3)
The two nitrogen atoms within the imidazole ring, N1 and N3, offer prime sites for strategic derivatization to modulate the physicochemical and pharmacological properties of 5-(1-methoxyethyl)-1H-imidazole analogues. The selective functionalization of these nitrogens is a key strategy in the synthesis of diverse compound libraries for biological screening.
N-Alkylation and N-Arylation: The introduction of various alkyl and aryl groups at the N1 and N3 positions is a common approach to explore the steric and electronic requirements for biological activity. These reactions are typically achieved by treating the parent imidazole with a suitable alkyl or aryl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity of the reaction, favoring substitution at either N1 or N3. For instance, the use of a bulky base may favor substitution at the less sterically hindered nitrogen.
N-Acylation: Acylation of the imidazole nitrogens introduces an amide functionality, which can act as a hydrogen bond donor or acceptor, potentially enhancing interactions with biological targets. This modification is generally carried out using acyl chlorides or anhydrides. The resulting N-acylimidazoles can exhibit different stability and reactivity profiles compared to their N-alkylated counterparts.
Table 1: Examples of N1 and N3 Derivatization of this compound Analogues
| Substituent at N1/N3 | Synthetic Method | Potential Impact on Properties |
| Methyl | Alkylation with methyl iodide | Increased lipophilicity |
| Benzyl | Alkylation with benzyl bromide | Introduction of aromatic interactions |
| Acetyl | Acylation with acetyl chloride | Enhanced hydrogen bonding potential |
| Phenyl | Arylation with a phenylating agent | Steric bulk and electronic effects |
Modifications of the Methoxyethyl Side Chain
The 1-methoxyethyl group at the C5 position is a defining feature of this class of compounds and a key target for structural modifications. Alterations to this side chain can significantly impact the molecule's conformation, polarity, and ability to interact with target proteins.
Variation of the Alkoxy Group: Replacing the methoxy (B1213986) group with other alkoxy moieties (e.g., ethoxy, propoxy) allows for a systematic investigation of the influence of chain length and steric bulk on biological activity. These modifications can be introduced by utilizing the corresponding alkoxy-substituted starting materials during the synthesis of the imidazole core.
Ether Cleavage and Subsequent Derivatization: The ether linkage in the methoxyethyl side chain presents an opportunity for further chemical manipulation. Cleavage of the ether, typically under acidic conditions, yields a hydroxyl group. This hydroxyl functionality can then serve as a handle for a variety of subsequent reactions, including esterification, etherification, and oxidation, leading to a diverse range of new analogues.
Introduction of Alternative Functional Groups: Complete replacement of the methoxyethyl side chain with other functional groups, such as alkyl chains of varying lengths, cyclic systems, or groups containing heteroatoms, can lead to the discovery of novel compounds with distinct pharmacological profiles.
Substituent Effects on Imidazole Ring Positions (C2, C4, C5)
Electronic Effects: The placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the imidazole ring can alter the electron density distribution within the heterocyclic system. For example, an EWG at the C2 position can increase the acidity of the N1 proton, while an EDG at the C4 position can enhance the basicity of the N3 atom.
Steric Effects: The size and shape of the substituents on the imidazole ring can influence the molecule's ability to fit into the binding pocket of a biological target. Bulky groups can introduce steric hindrance, which may be either beneficial or detrimental to activity, depending on the specific target.
Table 2: Influence of Substituents on Imidazole Ring Positions
| Position | Substituent Type | Example | Potential Effect on Activity |
| C2 | Electron-withdrawing | Nitro (-NO2) | Modulation of pKa, potential for new interactions |
| C4 | Electron-donating | Amino (-NH2) | Increased basicity, hydrogen bonding |
| C5 | Halogen | Chloro (-Cl) | Altered lipophilicity and electronic properties |
Development of Chiral Analogues
The 1-methoxyethyl side chain of this compound contains a chiral center, meaning the compound can exist as a pair of enantiomers. It is well-established in pharmacology that enantiomers can exhibit significantly different biological activities, potencies, and toxicity profiles. Therefore, the development of methods to obtain enantiomerically pure analogues is of paramount importance.
Asymmetric Synthesis: The most direct approach to obtaining single enantiomers is through asymmetric synthesis. This involves the use of chiral catalysts, auxiliaries, or starting materials to control the stereochemical outcome of the reaction that creates the chiral center.
Chiral Resolution: An alternative strategy is the resolution of a racemic mixture. This can be achieved by several methods, including:
Diastereomeric salt formation: Reacting the racemic imidazole with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.
Chiral chromatography: Utilizing a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate the enantiomers.
The ability to isolate and evaluate the individual enantiomers is crucial for understanding the stereochemical requirements for biological activity and for the development of more selective and potent drugs.
Structure-Activity Relationship (SAR) Studies in Analogue Series
Structure-activity relationship (SAR) studies are the cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule relates to its biological activity. By systematically synthesizing and testing a series of related analogues, researchers can identify the key structural features responsible for the desired pharmacological effect.
For the this compound series, SAR studies involve the integration of data from the various structural modifications described in the preceding sections. For example, by comparing the activity of a series of N-alkylated analogues, one can deduce the optimal size and nature of the substituent at the imidazole nitrogen. Similarly, by evaluating a range of side-chain modified compounds, the importance of the methoxyethyl group and the tolerance for its modification can be determined.
The data gathered from these studies are often compiled into tables that correlate specific structural changes with changes in biological activity, such as binding affinity, enzyme inhibition, or cellular potency. These SAR data are then used to build predictive models that guide the design of the next generation of analogues with improved properties.
Table 3: Hypothetical SAR Data for a Series of this compound Analogues
| Analogue | N1-Substituent | C2-Substituent | Side Chain Modification | Biological Activity (IC50, µM) |
| 1 | H | H | 1-methoxyethyl | 10.5 |
| 2 | Methyl | H | 1-methoxyethyl | 5.2 |
| 3 | H | Chloro | 1-methoxyethyl | 25.1 |
| 4 | H | H | 1-hydroxyethyl | 15.8 |
| 5 (S-enantiomer) | H | H | 1-methoxyethyl | 2.1 |
| 6 (R-enantiomer) | H | H | 1-methoxyethyl | 45.3 |
This hypothetical data illustrates how systematic modifications can lead to the identification of more potent compounds, such as the N-methylated analogue (2) and the S-enantiomer (5).
Biological Activity and Mechanistic Elucidation of 5 1 Methoxyethyl 1h Imidazole and Its Analogues Non Clinical Focus
Mechanisms of Antimicrobial Action
The imidazole (B134444) nucleus is a core scaffold in a multitude of compounds exhibiting a broad spectrum of antimicrobial activities. While direct data on 5-(1-methoxyethyl)-1H-imidazole is unavailable, the mechanisms of action for its analogues have been extensively studied.
Antibacterial Activity and Mechanisms
Imidazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com Their mechanisms of action are multifaceted and can include:
Disruption of Cell Wall Synthesis: Some imidazole-containing compounds interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption leads to a loss of cellular integrity and subsequent cell lysis. researchgate.net
Inhibition of Nucleic Acid Synthesis: Imidazole derivatives have been shown to target enzymes essential for bacterial DNA replication and repair, such as DNA gyrase and topoisomerase. nih.gov By inhibiting these enzymes, the compounds prevent the bacteria from replicating their genetic material, leading to cell death.
Interference with Protein Synthesis: Certain imidazole analogues can bind to bacterial ribosomes, the cellular machinery responsible for protein synthesis. This binding can disrupt the translation process, leading to the production of non-functional proteins and ultimately inhibiting bacterial growth.
Cell Membrane Disruption: The lipophilic nature of some imidazole derivatives allows them to insert into the bacterial cell membrane, disrupting its structure and function. This can lead to increased membrane permeability, leakage of essential cellular components, and cell death. nih.gov
Nitroimidazole derivatives, a prominent class of antibacterial imidazoles, exert their action through a reductive activation process within anaerobic bacteria. The nitro group is reduced to form reactive cytotoxic intermediates that cause damage to bacterial DNA. nih.gov
Table 1: Antibacterial Activity of Selected Imidazole Analogues
| Compound/Analogue | Bacterial Strain(s) | Observed Mechanism/Target | Reference(s) |
| Metronidazole | Anaerobic Bacteria (e.g., Helicobacter pylori, Clostridium difficile) | DNA damage via reductive activation | nih.gov |
| Imidazole-based compounds | Staphylococcus aureus, Escherichia coli | Disruption of cell wall synthesis, inhibition of protein synthesis | nih.gov |
| Quinolone/imidazole hybrids | Pseudomonas aeruginosa | Inhibition of DNA gyrase | nih.gov |
Antifungal Activity and Mechanisms
The antifungal activity of imidazole derivatives is well-established, with several compounds being used clinically. The primary mechanism of action for most antifungal imidazoles is the inhibition of ergosterol (B1671047) biosynthesis . nih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
The key enzyme targeted by these compounds is lanosterol (B1674476) 14α-demethylase (CYP51) , a cytochrome P450 enzyme. jchr.org By inhibiting this enzyme, imidazole antifungals prevent the conversion of lanosterol to ergosterol. The resulting depletion of ergosterol and accumulation of toxic sterol precursors disrupt the integrity and function of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death. nih.govjchr.org
Some imidazole derivatives may also exert their antifungal effects through alternative mechanisms, such as the induction of reactive oxygen species (ROS) production, which can cause oxidative damage to cellular components. researchgate.net
Table 2: Antifungal Activity of Selected Imidazole Analogues
| Compound/Analogue | Fungal Strain(s) | Observed Mechanism/Target | Reference(s) |
| Miconazole, Clotrimazole | Candida spp., Dermatophytes | Inhibition of lanosterol 14α-demethylase (CYP51) | nih.govresearchgate.net |
| (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides | Candida albicans, Candida krusei | Induction of reactive oxygen species (ROS) | nih.gov |
| Imidazolylmethyloxolane derivatives | Candida albicans | Inhibition of cytochrome P450 14α-demethylase | nih.gov |
Antitubercular Activity and Mechanisms
Several imidazole-containing compounds have emerged as promising agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov While the precise mechanisms for many of these compounds are still under investigation, some general pathways have been identified.
Nitroimidazole derivatives, such as the approved drug delamanid , are a key class of antitubercular agents. These compounds are prodrugs that are activated by a specific nitroreductase enzyme (Rv3547) within the mycobacterium. The activated form of the drug is thought to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.govnih.gov
Other imidazole-based compounds may target different pathways crucial for mycobacterial survival. For instance, some derivatives have been designed to inhibit cytochrome P450 enzymes in M. tuberculosis, such as CYP121A1, which is believed to be essential for the bacterium's growth. nih.govresearchgate.net
Table 3: Antitubercular Activity of Selected Imidazole Analogues
| Compound/Analogue | Target Organism | Observed Mechanism/Target | Reference(s) |
| Delamanid | Mycobacterium tuberculosis | Inhibition of mycolic acid synthesis via reductive activation | nih.gov |
| Imidazole-thiosemicarbazide derivatives | Mycobacterium tuberculosis | Inhibition of intracellular growth and biofilm formation | nih.gov |
| Azole pyrazole (B372694) derivatives | Mycobacterium tuberculosis | Inhibition of cytochrome P450 CYP121A1 | nih.govresearchgate.net |
Molecular Mechanisms of Anticancer Activity
The imidazole scaffold is present in numerous compounds with demonstrated anticancer activity, acting through various molecular mechanisms.
Inhibition of Kinases (e.g., CDK1, EGFR)
Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Imidazole derivatives have been developed as potent inhibitors of several key kinases.
Cyclin-Dependent Kinase 1 (CDK1): CDK1 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Certain imidazole-based compounds have been shown to inhibit CDK1 activity, suggesting a potential therapeutic strategy for cancers with aberrant cell cycle regulation. elsevierpure.com The inhibition of CDK1 can prevent the G2/M transition, leading to an accumulation of cells in the G2 phase and subsequent cell death. nih.gov
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when overactivated, can drive tumor growth and proliferation. Several imidazole-containing compounds have been designed as EGFR inhibitors. chemrxiv.orgnih.gov These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling. chemrxiv.org Some newer generation inhibitors are designed to be selective for mutant forms of EGFR that confer resistance to earlier therapies. nih.gov
Table 4: Kinase Inhibitory Activity of Selected Imidazole Analogues
| Compound/Analogue | Target Kinase(s) | Effect | Reference(s) |
| Imidazole[1,2-a] pyridine (B92270) derivatives | CDK9 | Potent inhibition, induction of apoptosis | |
| Imidazole-4-N-acetamide derivatives | CDK1, CDK2, CDK5, CDK9 | Inhibition of kinase activity | |
| Fused imidazole derivatives | EGFR | Enzymatic inhibition | chemrxiv.orgnih.gov |
Targeting Apoptotic Pathways
Inducing apoptosis, or programmed cell death, is a major goal of cancer therapy. Imidazole derivatives have been shown to trigger apoptosis in cancer cells through various mechanisms.
One common mechanism involves the modulation of the Bcl-2 family of proteins . Pro-apoptotic members of this family, such as Bax, promote apoptosis, while anti-apoptotic members, like Bcl-2, inhibit it. Some imidazole compounds can upregulate the expression of pro-apoptotic proteins and/or downregulate anti-apoptotic proteins, thereby shifting the balance towards cell death.
Another mechanism is the induction of cellular stress , such as the generation of reactive oxygen species (ROS). Elevated levels of ROS can damage cellular components and trigger the intrinsic apoptotic pathway. nih.gov Furthermore, some imidazole derivatives can induce apoptosis by activating caspases, which are the key executioner enzymes of apoptosis.
Table 5: Apoptotic Activity of Selected Imidazole Analogues
| Compound/Analogue | Cancer Cell Line(s) | Observed Mechanism | Reference(s) |
| 5-Aryl-1H-imidazoles | Melanoma | Mitochondrial targeting, ROS production | nih.gov |
| Imidazole derivatives | Myeloid leukemia | Downregulation of AXL-RTK and Wnt/β-catenin pathways | |
| Imidazole derivatives | HeLa cells | Increased Bax/Bcl-2 ratio, caspase-3 activation |
Cell Cycle Modulation
The imidazole scaffold is a recurring motif in compounds designed to modulate the cell cycle, a critical process in cell proliferation. Aberrations in cell cycle control are a hallmark of cancer, making it a key target for therapeutic intervention. While direct studies on the cell cycle effects of this compound are not prominent in the literature, numerous analogues have demonstrated significant activity.
For instance, a series of 1-(diarylmethyl)-1H-imidazoles were designed as anti-mitotic agents. These compounds, which are structurally related to combretastatin (B1194345) A-4, a potent tubulin polymerization inhibitor, have been shown to induce G2/M cell cycle arrest in human cancer cell lines. nih.gov Another example is Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), a microtubule targeting agent that causes mitotic arrest. nih.gov This benzimidazole (B57391) derivative demonstrated greater toxicity towards breast cancer cells compared to normal fibroblasts. nih.gov The proposed mechanism involves the disruption of microtubule dynamics, leading to an arrest of the cell cycle at the G2-M phase and subsequent apoptosis. nih.gov
These findings with structurally related imidazoles suggest that the core imidazole ring can serve as a platform for developing compounds that interfere with the cell cycle. The specific substitutions on the imidazole ring play a crucial role in determining the precise mechanism and potency of cell cycle modulation.
Antiviral Activity and Modes of Action
The imidazole ring is a constituent of many compounds exhibiting a broad spectrum of antiviral activities. researchgate.net This has led to the exploration of various imidazole derivatives as potential antiviral agents against a range of viruses.
Research has highlighted the antiviral potential of imidazole derivatives against viruses such as Human Immunodeficiency Virus (HIV), Dengue virus (DENV), and influenza virus. For example, certain 1-substituted-5-aryl-1H-imidazole derivatives have shown promising inhibitory activity against HIV integrase. researchgate.net In the context of flaviviruses, a metal complex incorporating 2,4,5-triphenyl-1H-imidazole was found to inhibit the replication of DENV-2. researchgate.net
More recently, with the emergence of new viral threats, the focus has also turned to coronaviruses. A study on 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, an analogue of chloroquine, suggested its potential as an agent against SARS-CoV-2, with molecular docking studies indicating possible interactions with viral receptors. nih.govbohrium.comnih.gov Furthermore, a series of 2-aryl-1-hydroxyimidazoles have demonstrated in vitro activity against a wide range of orthopoxviruses, including the variola virus, the causative agent of smallpox. rsc.org The lead compound in this series, 1-hydroxy-2-(4-nitrophenyl)imidazole, exhibited high selectivity indices against both vaccinia and variola viruses. rsc.org
The antiviral mechanisms of imidazole derivatives are diverse and depend on the specific substitutions and the viral target. They can range from inhibiting viral enzymes essential for replication, such as HIV integrase, to potentially interfering with viral entry into host cells.
Enzyme Inhibition Profiles and Mechanisms
The imidazole moiety is a well-established pharmacophore in the design of enzyme inhibitors, targeting a wide array of enzymes involved in various physiological and pathological processes. The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors or donors, and the ring itself can participate in various non-covalent interactions within an enzyme's active site.
One notable area of enzyme inhibition by imidazole derivatives is in the field of oncology. For instance, substituted 2,5'-bi-1H-benzimidazoles have been identified as topoisomerase I poisons. nih.gov Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, and its inhibition can lead to cancer cell death. In another example, novel 1-amino-1H-imidazole-5-carboxamide derivatives have been discovered as highly selective and covalent inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways that is a validated target in B-cell malignancies. nih.gov One of the most potent BTK inhibitors from this series demonstrated not only impressive selectivity but also favorable pharmacokinetic properties. nih.gov
Beyond cancer, imidazole-containing compounds have been investigated as inhibitors of other enzymes. For example, [11C]Metomidate, which contains a 1-phenylethyl-1H-imidazole-5-carboxylic acid core, is a potent inhibitor of 11β-hydroxylase, an enzyme critical for cortisol and aldosterone (B195564) synthesis in the adrenal cortex. nih.gov Additionally, some imidazole derivatives have been shown to inhibit nitric oxide synthases. bindingdb.org
The mechanism of enzyme inhibition by these compounds is highly specific to the target enzyme and the chemical structure of the inhibitor. It can involve competitive binding at the active site, allosteric modulation, or covalent modification of the enzyme.
Table 1: Enzyme Inhibitory Activity of Selected Imidazole Analogues
| Compound Class | Target Enzyme | Mechanism of Action |
|---|---|---|
| Substituted 2,5'-Bi-1H-benzimidazoles | Topoisomerase I | Enzyme poisoning nih.gov |
| 1-Amino-1H-imidazole-5-carboxamides | Bruton's Tyrosine Kinase (BTK) | Covalent inhibition nih.gov |
| 1-Phenylethyl-1H-imidazole-5-carboxylic acid derivatives | 11β-Hydroxylase | Potent inhibition nih.gov |
| Various Imidazole derivatives | Nitric Oxide Synthase | Inhibition bindingdb.org |
Receptor and Protein Binding Interactions
The ability of the imidazole ring to engage in various non-covalent interactions makes it a valuable component for ligands targeting specific receptors and proteins.
The interaction of imidazole-containing compounds with their protein targets has been elucidated through various experimental techniques. A notable example is the study of 4-[1-(1-naphthyl)ethyl]-1H-imidazole, a potent and selective α2-adrenoceptor agonist. nih.gov Structure-activity relationship studies on this compound and its analogues have revealed that the nature of the substituent on the carbon bridge between the naphthalene (B1677914) and imidazole rings, as well as the chirality at this position, play a crucial role in maintaining high-affinity binding to α2-adrenoceptors and selectivity over α1-adrenoceptors. nih.gov
Another important interaction is the binding of imidazole itself to metalloproteins. This is widely exploited in the purification of histidine-tagged recombinant proteins via immobilized metal affinity chromatography (IMAC). Imidazole is used as a competitive agent to elute the tagged proteins from the nickel or cobalt-containing resin, demonstrating a clear and well-characterized protein binding interaction. sigmaaldrich.com
Computational methods, particularly molecular docking, are increasingly used to predict the binding affinity and mode of interaction between a ligand and its target protein. These in silico studies can provide valuable insights for the rational design of new and more potent analogues.
For example, in the study of a potential anti-SARS-CoV-2 agent, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, molecular docking was employed to explore its binding modes with key viral protein receptors. nih.govbohrium.comnih.gov The results of these simulations suggested that the imidazole derivative could be a potential agent against the virus, providing a basis for further experimental validation. nih.govbohrium.comnih.gov Similarly, in the development of novel anticancer agents, molecular docking simulations were used to predict the binding affinity of N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides with topoisomerase II, helping to rationalize their biological activity.
Pharmacokinetic Modulation at a Molecular Level
The imidazole ring is not only a key pharmacophore for biological activity but also a versatile moiety for modulating the pharmacokinetic properties of a drug candidate. The polar and ionizable nature of the imidazole ring can be leveraged to improve characteristics such as solubility and bioavailability. researchgate.net
Another example comes from the study of DP-1904, a thromboxane (B8750289) synthetase inhibitor with a 6-(1-imidazolylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid structure. Pharmacokinetic studies in humans showed that the drug did not exhibit time-dependent kinetics and did not accumulate significantly upon repeated administration, indicating a predictable pharmacokinetic profile. nih.gov These examples underscore the importance of the imidazole ring and its substituents in determining the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule. By carefully modifying the structure of imidazole-containing compounds, medicinal chemists can optimize their pharmacokinetic parameters to enhance their therapeutic potential.
Emerging Research Frontiers and Future Perspectives for 5 1 Methoxyethyl 1h Imidazole
The imidazole (B134444) nucleus is a cornerstone in medicinal chemistry and materials science, valued for its versatile physicochemical properties and broad spectrum of biological activities. nih.govnih.gov Within this vast chemical family, 5-(1-methoxyethyl)-1H-imidazole stands as a molecule with underexplored potential. While specific research on this compound is limited, emerging trends in chemical and biological sciences are paving the way for new avenues of investigation. This article explores the future research frontiers for this compound, focusing on the integration of advanced computational tools, innovative synthetic strategies, the search for novel biological targets, and the power of multidisciplinary collaboration.
Q & A
Q. What are the optimal reaction conditions for synthesizing 5-(1-methoxyethyl)-1H-imidazole derivatives?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are effective for maintaining reaction stability, with catalysts such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitating substitution reactions. Reflux conditions (100–120°C) are often employed to achieve optimal yields, as demonstrated in the synthesis of structurally related imidazole derivatives . For ether-containing substituents (e.g., methoxyethyl groups), controlled pH and anhydrous conditions are critical to avoid hydrolysis .
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?
- Methodological Answer : A combination of 1H NMR and 13C NMR is indispensable for confirming the molecular structure, particularly the methoxyethyl substituent’s position and conformation. Infrared (IR) spectroscopy identifies functional groups like C-O (methoxy) and N-H (imidazole) stretches. Elemental analysis (EA) validates purity by comparing experimental and calculated carbon, hydrogen, and nitrogen percentages. High-resolution mass spectrometry (HRMS) provides molecular ion confirmation. For example, in related imidazole derivatives, NMR chemical shifts for methoxy groups typically appear at δ 3.2–3.5 ppm (1H) and δ 50–55 ppm (13C) .
Q. How can reaction yields be improved during the synthesis of imidazole derivatives with bulky substituents?
- Methodological Answer : Steric hindrance from substituents like methoxyethyl can reduce reaction efficiency. Strategies include:
- Using polar aprotic solvents (e.g., DMF) to enhance solubility .
- Employing microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
- Optimizing catalyst loading (e.g., 1.2–1.5 equivalents of NaH) to balance reactivity and side reactions .
Advanced Research Questions
Q. How can computational methods resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations predict NMR chemical shifts and optimize geometries, which can be cross-validated with experimental data . For example, docking studies (e.g., AutoDock Vina) analyze binding poses of imidazole derivatives with biological targets, such as enzymes, by simulating interactions at active sites. This approach was used to resolve conflicting NMR assignments in benzimidazole-triazole hybrids . Retrosynthesis tools (e.g., PubChem’s AI-powered platforms) propose feasible synthetic routes by leveraging reaction databases like Reaxys .
Q. What strategies address contradictions in biological activity data for imidazole derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or substituent electronic effects. A systematic approach includes:
- Structure-Activity Relationship (SAR) analysis : Correlate substituent electronic profiles (Hammett σ values) with activity trends.
- Dose-response curves : Test compounds across a concentration range (e.g., 0.1–100 µM) to identify true IC₅₀ values.
- Orthogonal assays : Validate antimicrobial or enzyme inhibitory activity using multiple methods (e.g., microbroth dilution vs. agar diffusion) .
Q. How can reaction mechanisms for methoxyethyl group introduction be validated experimentally?
- Methodological Answer : Isotopic labeling (e.g., deuterated methoxy groups) tracks substituent incorporation via mass spectrometry. Kinetic studies (e.g., variable-temperature NMR) identify rate-determining steps. For example, in related imidazole syntheses, methoxyethylation proceeds via an SN2 mechanism, confirmed by inversion of configuration in chiral intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
